molecular formula C16H23NO2 B172738 Ethyl 1-benzyl-2-piperidineacetate CAS No. 122059-35-2

Ethyl 1-benzyl-2-piperidineacetate

Cat. No.: B172738
CAS No.: 122059-35-2
M. Wt: 261.36 g/mol
InChI Key: TUKGCVNJUUPUEN-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-2-piperidineacetate is a synthetic compound belonging to the class of piperidine derivatives. It is commonly used in medical and industrial research for its potential therapeutic effects and its role in manufacturing processes.

Scientific Research Applications

Ethyl 1-benzyl-2-piperidineacetate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Researchers study its effects on biological systems to understand its potential therapeutic properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its analgesic and anesthetic properties.

    Industry: The compound is used in the manufacturing of pharmaceuticals and other fine chemicals

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as Ethyl 1-benzyl-2-piperidineacetate, is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

Ethyl 1-benzyl-2-piperidineacetate primarily targets the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.

Mode of Action

This compound interacts with its target, AChE, by inhibiting its activity . The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged cholinergic effects.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound disrupts the normal breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter at synapses. This can enhance the transmission of nerve signals in the cholinergic pathway.

Result of Action

The inhibition of AChE by this compound leads to a marked and significant increase in acetylcholine content in the cerebral cortex and hippocampus of rats . This could potentially enhance cognitive function, making this compound of interest for the development of treatments for conditions like Alzheimer’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-benzyl-2-piperidineacetate can be synthesized through various methods. One common approach involves the reaction of 1-benzylpiperidine with ethyl chloroacetate under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified through techniques like distillation or recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-2-piperidineacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Ethyl 1-benzyl-2-piperidineacetate can be compared with other piperidine derivatives, such as:

    Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester.

    1-Benzyl-2-piperidone: Lacks the ester group and has a ketone functional group instead.

    1-Benzyl-2-piperidinecarboxylic acid: Contains a carboxylic acid group instead of an ester

Properties

IUPAC Name

ethyl 2-(1-benzylpiperidin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-2-19-16(18)12-15-10-6-7-11-17(15)13-14-8-4-3-5-9-14/h3-5,8-9,15H,2,6-7,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKGCVNJUUPUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447358
Record name ethyl 1-benzyl-2-piperidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122059-35-2
Record name ethyl 1-benzyl-2-piperidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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